molecular formula C10H9Cl2N3O2 B589751 (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid CAS No. 1159977-03-3

(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid

Cat. No. B589751
CAS RN: 1159977-03-3
M. Wt: 274.101
InChI Key: LXLOZUWWCLJYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid, also known as ADCQA, is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of quinazoline, a heterocyclic aromatic compound, and contains both amine and carboxylic acid functional groups. ADCQA has a wide range of biochemical and physiological effects, and its use has been studied in a variety of fields, including biochemistry, neuroscience, and pharmacology.

Scientific Research Applications

(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid has been used in a variety of scientific research applications. It has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. In addition, it has been studied for its potential as an anti-inflammatory agent, as well as its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid is not fully understood, but it is believed to involve inhibition of the enzymes acetylcholinesterase and monoamine oxidase. Inhibition of these enzymes results in increased levels of acetylcholine and the neurotransmitters serotonin, dopamine, and norepinephrine, which are believed to be responsible for the biochemical and physiological effects of (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid have been studied in a variety of scientific research applications. It has been shown to have anti-inflammatory and anti-cancer effects, as well as effects on the nervous system. It has been shown to increase levels of acetylcholine and the neurotransmitters serotonin, dopamine, and norepinephrine, which are believed to be responsible for its anti-inflammatory and anti-cancer effects. In addition, it has been shown to have anxiolytic, antidepressant, and anti-addictive effects.

Advantages and Limitations for Lab Experiments

(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and is readily available in a variety of forms. In addition, it is relatively stable and can be stored for long periods of time. However, it is also toxic, and must be handled with care. In addition, its effects can vary depending on the dosage and the experimental conditions, and its effects can be unpredictable.

Future Directions

There are a variety of potential future directions for the use of (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid in scientific research. One potential future direction is to further study its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to explore its potential as an anti-inflammatory agent, an anti-cancer agent, and an anxiolytic, antidepressant, and anti-addictive agent. Furthermore, further research could be conducted to explore its potential as a drug for the treatment of various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. Finally, further research could be conducted to explore its potential as a drug for the treatment of various cancers.

Synthesis Methods

(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid can be synthesized from 2-aminobenzoic acid and 5,6-dichloro-3-pyridinol. The reaction is carried out in the presence of a catalytic amount of piperidine in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds by a nucleophilic substitution reaction, with the piperidine acting as the nucleophile. The product of the reaction is then isolated by filtration and dried.

properties

IUPAC Name

2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O2/c11-6-1-2-7-5(9(6)12)3-15(4-8(16)17)10(13)14-7/h1-2H,3-4H2,(H2,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLOZUWWCLJYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151252
Record name (2-Amino-5,6-dichloroquinazolin-3(4H )-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid

CAS RN

1159977-03-3
Record name (2-Amino-5,6-dichloroquinazolin-3(4H )-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Amino-5,6-dichloroquinazolin-3(4H )-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-AMINO-5,6-DICHLOROQUINAZOLIN-3(4H )-YL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03TUA9L576
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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